4-{[(4-Methylphenyl)methyl]sulfanyl}phenol 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol
Brand Name: Vulcanchem
CAS No.: 102273-81-4
VCID: VC18870572
InChI: InChI=1S/C14H14OS/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-9,15H,10H2,1H3
SMILES:
Molecular Formula: C14H14OS
Molecular Weight: 230.33 g/mol

4-{[(4-Methylphenyl)methyl]sulfanyl}phenol

CAS No.: 102273-81-4

Cat. No.: VC18870572

Molecular Formula: C14H14OS

Molecular Weight: 230.33 g/mol

* For research use only. Not for human or veterinary use.

4-{[(4-Methylphenyl)methyl]sulfanyl}phenol - 102273-81-4

Specification

CAS No. 102273-81-4
Molecular Formula C14H14OS
Molecular Weight 230.33 g/mol
IUPAC Name 4-[(4-methylphenyl)methylsulfanyl]phenol
Standard InChI InChI=1S/C14H14OS/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-9,15H,10H2,1H3
Standard InChI Key FICVPIWPALZJSR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CSC2=CC=C(C=C2)O

Introduction

Structural and Chemical Characteristics

The molecular formula of 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol is C₁₄H₁₄OS, with a molecular weight of 230.33 g/mol. Its structure consists of a phenol group (C₆H₅OH) substituted at the para position by a –SCH₂(C₆H₄CH₃) group. Key physicochemical parameters inferred from analogs include:

PropertyValueSource Analogue
Density~1.2 g/cm³ (1.236 g/cm³ for similar)
Boiling Point~500°C (502.6°C for similar)
LogP (Partition Coefficient)~3.5 (LogP = 3.09 for analog)
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, ethyl acetate)

The sulfanyl group enhances lipophilicity, as evidenced by the LogP value, which is critical for membrane permeability in biological systems . The methylene bridge between the sulfur and 4-methylphenyl group introduces steric effects, potentially influencing reactivity and intermolecular interactions .

Synthesis Pathways

Thioether Formation via Nucleophilic Substitution

A plausible route involves the reaction of 4-mercaptophenol with 4-methylbenzyl chloride under basic conditions:
4-HO-C₆H₄-SH + Cl-CH₂-C₆H₄-CH₃ → 4-HO-C₆H₄-S-CH₂-C₆H₄-CH₃ + HCl\text{4-HO-C₆H₄-SH + Cl-CH₂-C₆H₄-CH₃ → 4-HO-C₆H₄-S-CH₂-C₆H₄-CH₃ + HCl}
This method mirrors the synthesis of 4-[(4-methylphenyl)sulfanyl]phenol , where thiols react with aryl halides. Optimization may require catalysts like triethylamine to enhance yields .

Oxidation State Considerations

The sulfanyl group (–S–) can be oxidized to sulfonyl (–SO₂–) using agents like Oxone, as demonstrated in the synthesis of 4-(methylsulfonyl)phenol from 4-(methylthio)phenol . For 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol, controlled oxidation could yield sulfoxide or sulfone derivatives, expanding functional utility.

Physicochemical Properties

Thermal Stability

Analogous compounds exhibit high thermal stability, with decomposition temperatures exceeding 250°C . The methylene bridge likely augments stability by reducing steric strain compared to direct aryl-thio linkages .

Spectroscopic Features

  • IR Spectroscopy: A broad O–H stretch (~3200 cm⁻¹) and C–S vibration (~700 cm⁻¹) are expected .

  • NMR:

    • ¹H NMR (CDCl₃): δ 7.2–7.4 (aryl protons), δ 4.2 (SCH₂), δ 2.3 (CH₃) .

    • ¹³C NMR: Peaks at ~155 ppm (C–O), ~130 ppm (aryl carbons), ~35 ppm (SCH₂) .

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